An In-depth Technical Guide to the Mechanism of Action of IL-17A Antagonists
An In-depth Technical Guide to the Mechanism of Action of IL-17A Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of several autoimmune and inflammatory diseases.[1] Primarily produced by T helper 17 (Th17) cells, IL-17A is a central mediator of tissue inflammation, recruiting neutrophils and other immune cells to sites of inflammation and inducing the production of other pro-inflammatory cytokines and chemokines.[1][2] Given its central role in driving inflammatory processes, IL-17A has emerged as a critical therapeutic target. This has led to the development of a class of drugs known as IL-17A antagonists, which are designed to specifically neutralize the activity of this cytokine.[1] This technical guide provides a comprehensive overview of the mechanism of action of IL-17A antagonists, detailing the IL-17A signaling pathway, the molecular interactions of these drugs, and the experimental methodologies used to characterize their function.
The IL-17A Signaling Pathway
The biological effects of IL-17A are mediated through a well-defined signaling cascade that ultimately leads to the transcription of a wide range of pro-inflammatory genes.[2][3] Understanding this pathway is fundamental to appreciating how IL-17A antagonists exert their therapeutic effects.
The canonical IL-17 signaling pathway is initiated by the binding of the homodimeric IL-17A cytokine to a heterodimeric receptor complex on the surface of target cells.[3][4] This receptor complex is composed of the IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC) subunits.[3][5] This binding event triggers a conformational change in the receptor complex, leading to the recruitment of the adaptor protein, Act1 (also known as CIKS or TRAF3IP2).[5][6]
Act1 plays a crucial role in transducing the downstream signal. It possesses E3 ubiquitin ligase activity and, upon recruitment to the receptor complex, catalyzes the K63-linked polyubiquitination of TRAF6 (TNF receptor-associated factor 6).[5][6] This ubiquitination event is a critical activation step, enabling TRAF6 to activate downstream signaling pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][6]
Activation of the NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the p65/p50 NF-κB dimers to translocate to the nucleus.[7] The MAPK pathway activation includes the phosphorylation of p38, JNK, and ERK.[3][6] Once in the nucleus, these transcription factors bind to the promoter regions of target genes, inducing the expression of a plethora of pro-inflammatory molecules, including cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8, CCL20), and antimicrobial peptides.[2][8] This cascade of gene expression amplifies the inflammatory response, leading to the pathological changes observed in autoimmune diseases.
Core Mechanism of Action of IL-17A Antagonists
IL-17A antagonists are primarily monoclonal antibodies that disrupt the IL-17A signaling pathway at its initial step.[1] There are two main strategies employed by the currently approved IL-17A antagonists:
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Direct Neutralization of IL-17A: This is the mechanism of action for secukinumab and ixekizumab . These are human or humanized monoclonal antibodies that bind with high affinity and specificity to the IL-17A cytokine itself.[2][9] By binding to IL-17A, these antibodies sterically hinder the cytokine from interacting with its receptor complex (IL-17RA/RC). This effectively neutralizes the biological activity of IL-17A, preventing the initiation of the downstream signaling cascade.
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Blockade of the IL-17A Receptor: This is the mechanism of action for brodalumab . Brodalumab is a human monoclonal antibody that targets the IL-17RA subunit of the receptor complex.[10] By binding to IL-17RA, brodalumab prevents IL-17A, as well as other IL-17 family members that utilize this receptor subunit (such as IL-17F and IL-17C), from binding and activating the receptor.[2] This blockade of the receptor effectively inhibits the signaling of multiple IL-17 cytokines.
Quantitative Data on IL-17A Antagonists
The efficacy of IL-17A antagonists is underpinned by their high binding affinities to their respective targets and is demonstrated by robust clinical trial data.
Binding Affinities of IL-17A Antagonists
| Antagonist | Target | Binding Affinity (KD) | Method |
| Ixekizumab | IL-17A | <3 pM | Surface Plasmon Resonance |
| Secukinumab | IL-17A | ~100-200 pM | Surface Plasmon Resonance |
| Brodalumab | IL-17RA | High Affinity | Surface Plasmon Resonance |
Note: Precise KD values for secukinumab and brodalumab can vary in the literature, but they are consistently reported as high-affinity binders.
Clinical Efficacy of IL-17A Antagonists in Plaque Psoriasis
The Psoriasis Area and Severity Index (PASI) is a widely used tool to measure the severity and extent of psoriasis. A PASI 75 response indicates a 75% reduction in the PASI score from baseline.
| Antagonist | Trial | PASI 75 Response Rate at Week 12 | Placebo Response Rate |
| Secukinumab (300 mg) | ERASURE | 81.6% | 4.5% |
| Ixekizumab (80 mg Q2W) | UNCOVER-2 | 89.7% | 3.9% |
| Brodalumab (210 mg Q2W) | AMAGINE-2 | 86% | 8% |
Experimental Protocols
The characterization of IL-17A antagonists relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
Objective: To determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD) of an anti-IL-17A antibody.
Materials:
-
Biacore T200 or similar SPR instrument
-
CM5 sensor chip
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Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human IL-17A
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Anti-IL-17A monoclonal antibody (e.g., secukinumab, ixekizumab)
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HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
Methodology:
-
Chip Preparation: Equilibrate the CM5 sensor chip with HBS-EP+ buffer.
-
Ligand Immobilization:
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject recombinant human IL-17A (10 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve an immobilization level of approximately 500 response units (RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
-
Analyte Binding:
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Prepare a dilution series of the anti-IL-17A antibody in HBS-EP+ buffer (e.g., 0.1 nM to 10 nM).
-
Inject each concentration of the antibody over the IL-17A-immobilized surface at a flow rate of 30 µL/min for 3 minutes (association phase).
-
Allow the buffer to flow over the surface for 10 minutes to monitor the dissociation of the antibody (dissociation phase).
-
-
Regeneration: Regenerate the sensor surface between each antibody injection by injecting 10 mM glycine-HCl, pH 1.5 for 30 seconds.
-
Data Analysis: Fit the association and dissociation curves to a 1:1 Langmuir binding model using the Biacore evaluation software to determine ka, kd, and KD (KD = kd/ka).
IL-17A Neutralization Assay in Primary Human Keratinocytes
Objective: To assess the ability of an IL-17A antagonist to inhibit IL-17A-induced production of the chemokine CXCL8 (IL-8) in primary human keratinocytes.
Materials:
-
Primary normal human epidermal keratinocytes (NHEKs)
-
Keratinocyte growth medium (KGM)
-
Recombinant human IL-17A
-
Anti-IL-17A monoclonal antibody
-
Human CXCL8/IL-8 ELISA kit
-
96-well cell culture plates
Methodology:
-
Cell Culture: Culture NHEKs in KGM in a humidified incubator at 37°C and 5% CO2. Seed the cells in 96-well plates at a density of 2 x 104 cells per well and allow them to adhere overnight.
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Antibody Pre-incubation: Prepare a dilution series of the anti-IL-17A antibody. Pre-incubate each antibody concentration with a fixed concentration of IL-17A (e.g., 10 ng/mL) for 1 hour at 37°C.
-
Cell Stimulation: Remove the culture medium from the NHEKs and add the antibody/IL-17A mixtures to the wells. Include controls for unstimulated cells and cells stimulated with IL-17A alone.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatants.
-
CXCL8 Measurement: Quantify the concentration of CXCL8 in the supernatants using a human CXCL8/IL-8 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the CXCL8 concentration as a function of the antibody concentration and determine the IC50 value (the concentration of antibody that causes 50% inhibition of IL-17A-induced CXCL8 production).
Western Blot for Phosphorylated p38 MAPK
Objective: To determine if an IL-17A antagonist can block IL-17A-induced phosphorylation of p38 MAPK in human dermal fibroblasts.
Materials:
-
Human dermal fibroblasts
-
Fibroblast growth medium
-
Recombinant human IL-17A
-
Anti-IL-17A monoclonal antibody
-
RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-p38 MAPK (Thr180/Tyr182), rabbit anti-total p38 MAPK
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
ECL Western blotting substrate
Methodology:
-
Cell Culture and Treatment:
-
Culture human dermal fibroblasts to 80-90% confluency.
-
Serum-starve the cells for 4 hours.
-
Pre-treat the cells with the anti-IL-17A antibody (e.g., 10 µg/mL) for 1 hour.
-
Stimulate the cells with IL-17A (e.g., 50 ng/mL) for 15 minutes. Include unstimulated and IL-17A-only controls.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the antibody against total p38 MAPK to confirm equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-p38 signal to the total p38 signal.
Chromatin Immunoprecipitation (ChIP) for NF-κB p65
Objective: To investigate if an IL-17A antagonist can prevent the recruitment of the NF-κB p65 subunit to the promoter of an NF-κB target gene (e.g., IL-8) in response to IL-17A stimulation.
Materials:
-
HeLa cells or other IL-17A responsive cell line
-
Formaldehyde
-
Glycine
-
Lysis buffers
-
Sonicator
-
Anti-NF-κB p65 antibody for ChIP
-
Normal rabbit IgG (isotype control)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for the IL-8 promoter and a negative control region
-
qPCR master mix and instrument
Methodology:
-
Cell Treatment and Cross-linking:
-
Culture HeLa cells to 80-90% confluency.
-
Pre-treat with an IL-17A antagonist for 1 hour, then stimulate with IL-17A for 1 hour.
-
Cross-link protein to DNA by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Resuspend the nuclei in a shearing buffer and sonicate the chromatin to an average fragment size of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the anti-NF-κB p65 antibody or normal rabbit IgG.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and qPCR:
-
Purify the DNA using a DNA purification kit.
-
Perform qPCR using primers specific for the NF-κB binding site in the IL-8 promoter and a negative control genomic region.
-
-
Data Analysis: Calculate the enrichment of the IL-8 promoter DNA in the NF-κB p65 immunoprecipitated samples relative to the IgG control and input chromatin.
Conclusion
The development of IL-17A antagonists represents a significant advancement in the treatment of autoimmune diseases. These highly specific biological therapies effectively neutralize the pro-inflammatory effects of IL-17A by either directly binding to the cytokine or blocking its receptor. This targeted approach interrupts the key signaling pathways that drive inflammation, leading to a significant reduction in disease activity and a marked improvement in clinical outcomes for patients. The in-depth understanding of the IL-17A signaling pathway and the precise mechanisms of action of these antagonists, supported by robust quantitative data and detailed experimental methodologies, continues to drive further research and development in this important therapeutic area.
References
- 1. researchgate.net [researchgate.net]
- 2. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 3. path.ox.ac.uk [path.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Two Epitope Regions Revealed in the Complex of IL-17A and Anti-IL-17A VHH Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL-17 Activates the Canonical NF-κB Signaling Pathway In Autoimmune B Cells of BXD2 Mice to Upregulate the Expression of Regulators of G-Protein Signaling 16 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of action of Secukinumab? [synapse.patsnap.com]
